synthesis of 1-(4-hydroxyphenyl)nonan-1-one
synthesis of 1-(4-hydroxyphenyl)nonan-1-one
An In-Depth Technical Guide to the Synthesis of 1-(4-hydroxyphenyl)nonan-1-one
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(4-hydroxyphenyl)nonan-1-one, a valuable hydroxyaryl ketone intermediate. Primarily targeting researchers, scientists, and professionals in drug development, this document delves into the nuanced chemistry of its synthesis. We will explore the prevalent methodologies, with a particular focus on the Fries Rearrangement as the preferred route for its regioselectivity and yield efficiency. The alternative direct Friedel-Crafts acylation will also be discussed, highlighting its inherent challenges. This guide emphasizes the rationale behind experimental choices, provides detailed, actionable protocols, and is grounded in authoritative scientific literature to ensure accuracy and reproducibility.
Introduction and Significance
Hydroxyaryl ketones are a class of organic compounds that form the structural core of numerous biologically active molecules, including pharmaceuticals, agrochemicals, and fine chemicals.[1] Specifically, 1-(4-hydroxyphenyl)nonan-1-one and its analogues are key precursors in the synthesis of various specialized chemicals and active pharmaceutical ingredients (APIs).[2][3] Their structure, featuring a polar phenolic hydroxyl group and a long, nonpolar acyl chain, imparts unique physicochemical properties that are leveraged in diverse applications, from fragrance formulation to the synthesis of complex diarylnonanoids with potential anti-inflammatory or cytotoxic activities.[3][4][5] A robust and scalable synthesis is therefore of paramount importance.
Retrosynthetic Analysis and Strategic Overview
A retrosynthetic approach to 1-(4-hydroxyphenyl)nonan-1-one reveals two primary bond disconnections, pointing towards two major synthetic strategies. The key carbon-carbon bond to be formed is between the aromatic ring and the carbonyl carbon of the nonanoyl group.
This analysis identifies two core strategies:
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Direct Friedel-Crafts Acylation: A direct electrophilic aromatic substitution where phenol is acylated with a nonanoyl source.[6]
-
Fries Rearrangement: A two-step sequence involving initial O-acylation of phenol to form an aryl ester, followed by a Lewis acid-catalyzed intramolecular rearrangement to the C-acylated product.[7][8]
While direct acylation appears more straightforward, it is often complicated by competing O-acylation and deactivation of the phenol ring through complexation with the Lewis acid catalyst.[9] The Fries Rearrangement, conversely, offers superior control over regioselectivity, making it the more reliable and recommended pathway for synthesizing para-substituted hydroxyaryl ketones like our target molecule.[10][11]
Recommended Synthetic Pathway: The Fries Rearrangement
The Fries Rearrangement is a robust and well-established method for converting phenolic esters into hydroxyaryl ketones.[7] The reaction is highly selective, and by controlling the reaction conditions, one can favor the formation of either the ortho or para isomer.[8][10] For the , conditions are optimized to yield the para product.
The overall workflow is a three-stage process, beginning with the preparation of the acylating agent.
Mechanism of the Fries Rearrangement
The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which is used in stoichiometric excess because it complexes with both the reactant ester and the product ketone.[6][12]
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Complexation: The Lewis acid coordinates to the carbonyl oxygen of the aryl ester. This is favored over the phenolic oxygen as the carbonyl oxygen is a better Lewis base.[8]
-
Acylium Ion Formation: This coordination polarizes the ester bond, leading to the cleavage of the C-O bond and the formation of a resonance-stabilized acylium carbocation.[13]
-
Electrophilic Aromatic Substitution (EAS): The highly electrophilic acylium ion then attacks the electron-rich aromatic ring. The attack can occur at the ortho or para position.
-
Rearomatization: A proton is lost from the intermediate arenium ion, restoring aromaticity and yielding the final hydroxyaryl ketone product.[11]
The regioselectivity is temperature-dependent. Low reaction temperatures favor substitution at the sterically less hindered para position, while higher temperatures can favor the ortho product, which is stabilized by forming a bidentate complex with the Lewis acid.[1][8]
Reagent and Condition Considerations
A summary of the key reagents and their roles in the synthesis is provided below.
| Reagent | Formula | Molar Mass ( g/mol ) | Role / Purpose | Key Considerations |
| Nonanoic Acid | C₉H₁₈O₂ | 158.24 | Acyl group source | Starting material for nonanoyl chloride. |
| Thionyl Chloride | SOCl₂ | 118.97 | Chlorinating agent | Highly reactive with water; use in a fume hood.[14] |
| Phenol | C₆H₆O | 94.11 | Aromatic core | Starting material for the aromatic ring. |
| Triethylamine | (C₂H₅)₃N | 101.19 | Base catalyst | Scavenges HCl during O-acylation.[15] |
| Aluminum Chloride | AlCl₃ | 133.34 | Lewis acid catalyst | Anhydrous conditions are critical; highly hygroscopic.[7] |
| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent | Common solvent for Friedel-Crafts type reactions. |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | Solvent | Alternative solvent, can influence selectivity but is toxic.[11] |
Detailed Experimental Protocols
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times. Aluminum chloride reacts violently with water.
Protocol 1: Synthesis of Nonanoyl Chloride
This protocol details the conversion of nonanoic acid to its corresponding acyl chloride using thionyl chloride.[14]
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser. Ensure all glassware is oven-dried.
-
Reagents: Add nonanoic acid (0.1 mol, 15.8 g) to the flask.
-
Reaction: Slowly add thionyl chloride (0.12 mol, 8.7 mL) dropwise to the nonanoic acid at room temperature with stirring.
-
Heating: After the addition is complete, heat the reaction mixture to 70-80°C for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (use a gas trap with a NaOH solution).
-
Purification: After cooling, the excess thionyl chloride is removed by distillation. The resulting crude nonanoyl chloride is then purified by vacuum distillation to yield a clear liquid.
Protocol 2: Synthesis of Phenyl Nonanoate (O-Acylation)
This step involves the esterification of phenol.
-
Setup: In a 500 mL three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, dissolve phenol (0.1 mol, 9.4 g) and triethylamine (0.11 mol, 15.3 mL) in 200 mL of dry dichloromethane.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Addition: Slowly add a solution of nonanoyl chloride (0.1 mol, 17.7 g from Protocol 1) in 50 mL of dry dichloromethane from the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 100 mL of water, 100 mL of 1M HCl, 100 mL of saturated NaHCO₃ solution, and finally with 100 mL of brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield phenyl nonanoate as an oil.
Protocol 3: Fries Rearrangement to 1-(4-hydroxyphenyl)nonan-1-one
This is the key rearrangement step to form the final product.[10]
-
Setup: In a 500 mL oven-dried, three-necked flask under a nitrogen atmosphere, place anhydrous aluminum chloride (0.15 mol, 20.0 g).
-
Solvent: Add 150 mL of a dry, non-polar solvent such as dichloromethane or nitrobenzene. Cool the slurry to 0-5°C.
-
Addition: Slowly add the phenyl nonanoate (0.05 mol, 11.7 g from Protocol 2) to the AlCl₃ slurry while maintaining the low temperature.
-
Reaction: Stir the mixture at 0-5°C for 6-8 hours to favor para-acylation. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, quench it by slowly pouring the mixture onto crushed ice containing concentrated HCl (approx. 50 mL). This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Workup: Combine the organic layers and wash with water and brine. Dry over anhydrous NaSO₄.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 1-(4-hydroxyphenyl)nonan-1-one.
Alternative Pathway: Direct Friedel-Crafts Acylation
Direct Friedel-Crafts acylation of phenol is an alternative but often less efficient method.[16][17] The primary challenge is that phenol is a bidentate nucleophile, meaning reaction can occur at either the hydroxyl oxygen (O-acylation) or the aromatic ring (C-acylation).
Under typical Friedel-Crafts conditions, the initially formed O-acylated ester can undergo an in-situ Fries rearrangement to the more thermodynamically stable C-acylated product. However, controlling this process to selectively obtain the para isomer without significant side-product formation can be difficult. The hydroxyl group's lone pair electrons can also coordinate strongly with the Lewis acid, deactivating the ring towards electrophilic attack.[9] For these reasons, the discrete two-step Fries rearrangement is generally the superior strategy.
Conclusion
The is most effectively and selectively achieved through a multi-stage process centered on the Fries Rearrangement. This method, involving the initial formation of phenyl nonanoate followed by a controlled, low-temperature, Lewis acid-catalyzed rearrangement, provides a reliable route to the desired para-substituted product. While direct Friedel-Crafts acylation is a theoretical alternative, it presents significant challenges in selectivity and reactivity that render it less practical for this specific target. The protocols and strategic insights provided in this guide offer a robust framework for researchers to successfully synthesize this valuable chemical intermediate.
References
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Wikipedia. Friedel–Crafts reaction. Available at: [Link]
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BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]
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